REACTION_CXSMILES
|
C([Li])(C)(C)C.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:8]=1.[B:17](OC)([O:20]C)[O:18]C.Cl>CCOCC.O>[CH3:14][Si:13]([CH3:16])([CH3:15])[C:9]1[CH:8]=[C:7]([B:17]([OH:20])[OH:18])[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)[Si](C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
light petroleum
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dry ice/acetone bath
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (3×30 cm3)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (300 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to leave a white solid
|
Type
|
CUSTOM
|
Details
|
The ether band was collected
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C(C=CC1)B(O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.04 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |